Ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate
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Overview
Description
Ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with an ethyl ester group, an aminomethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the aminomethyl and ethyl ester groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The aminomethyl and ethyl ester groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The furan ring and ester group contribute to the compound’s overall stability and reactivity, influencing its behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate
- Ethyl 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylate
Uniqueness
Ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-12-9(11)8-4-7(5-10)13-6(8)2/h4H,3,5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSKLVVDGBREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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